3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one
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Overview
Description
3-{3-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1,3-benzodioxole with piperazine to form the piperazine intermediate.
Quinazolinone Core Construction: The next step involves the construction of the quinazolinone core, which is achieved through the reaction of appropriate starting materials under controlled conditions.
Final Coupling Reaction: The final step involves coupling the piperazine intermediate with the quinazolinone core under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents and nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may yield alcohol derivatives.
Scientific Research Applications
3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interactions with various biological targets.
Pharmacology: The compound is investigated for its effects on different receptors and enzymes, which could lead to the development of new drugs.
Biological Studies: It is used in research to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets such as receptors and enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist with a similar piperazine structure.
Quinazolinone Derivatives: Other compounds with a quinazolinone core that have different substituents.
Uniqueness
3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is unique due to its specific combination of functional groups and its potential for diverse biological activity. Its structure allows for multiple interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H28N4O6 |
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Molecular Weight |
480.5 g/mol |
IUPAC Name |
3-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C25H28N4O6/c1-32-21-12-18-19(13-22(21)33-2)26-15-29(25(18)31)6-5-24(30)28-9-7-27(8-10-28)14-17-3-4-20-23(11-17)35-16-34-20/h3-4,11-13,15H,5-10,14,16H2,1-2H3 |
InChI Key |
TUJOKOLUVZFSHE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)OC |
Origin of Product |
United States |
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